molecular formula C19H17NO4S B12182448 Methyl 4-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate

Methyl 4-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate

Cat. No.: B12182448
M. Wt: 355.4 g/mol
InChI Key: CJTHAOHHYQRPDQ-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Conformational Studies

Crystallographic studies of related 1,4-oxathiin derivatives reveal that the heterocyclic ring adopts a non-planar conformation, often described as a twist-chair or envelope form, which influences molecular packing and intermolecular interactions. Although direct crystallographic data for this exact compound are scarce, analogues such as methyl 3-phenyl-4,5-dihydro-1H,3H-benzoimidazo[2,1-c]oxazepine-4-carboxylates exhibit orthorhombic crystal systems with well-defined unit cell parameters and display characteristic dihedral angles between aromatic rings and heterocyclic systems, typically ranging from 33° to 87°.

Such conformational flexibility in the oxathiin ring allows for diverse spatial arrangements, which can be critical for molecular recognition and binding in biological contexts. The presence of the phenyl substituent at position 3 further contributes to steric and electronic effects that stabilize specific conformers in the solid state. The carbonyl and amide functionalities participate in hydrogen bonding and other non-covalent interactions, influencing crystal packing.

Spectroscopic Characterization (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance (NMR):
The ^1H NMR spectrum of methyl 4-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate typically shows characteristic resonances for the aromatic protons of the phenyl and benzoate rings, appearing in the 7.0–8.0 ppm range. The methylene protons of the dihydro-oxathiin ring resonate between 4.5 and 6.5 ppm, with coupling constants around 11–12 Hz, indicative of diaxial relationships consistent with a twist-chair conformation. The methyl ester group appears as a singlet near 3.7 ppm. The amide proton usually appears downfield due to hydrogen bonding, often between 8.0 and 9.5 ppm.

Infrared Spectroscopy (IR):
The IR spectrum displays strong absorption bands corresponding to the amide carbonyl stretch around 1650–1700 cm^-1 and ester carbonyl stretch near 1730 cm^-1. The heterocyclic ring’s C–O and C–S bonds contribute to characteristic bands in the fingerprint region (600–1300 cm^-1). N–H stretching vibrations are observed around 3200–3400 cm^-1, often broadened due to hydrogen bonding.

Ultraviolet-Visible Spectroscopy (UV-Vis):
The compound exhibits absorption bands in the UV region attributable to π→π* transitions of the aromatic rings, typically around 250–280 nm. The conjugation between the amide and aromatic systems may cause slight bathochromic shifts. No significant absorption in the visible region is expected, consistent with the colorless nature of the compound in crystalline form.

Mass Spectrometry (MS):
Mass spectrometric analysis confirms the molecular weight consistent with the formula C16H15NO4S (molecular weight approximately 317 g/mol). The molecular ion peak [M]+ is observed, along with characteristic fragment ions resulting from cleavage at the amide bond and loss of the methyl ester group. The presence of sulfur in the oxathiin ring can be confirmed by isotopic patterns in the mass spectrum.

Comparative Analysis with Related 1,4-Oxathiin Derivatives

Comparing this compound with other 1,4-oxathiin derivatives reveals several structural and functional nuances:

  • Substitution Patterns: The presence of a phenyl substituent at position 3 and partial saturation at positions 5 and 6 differentiates it from fully aromatic or fully saturated analogues, affecting electronic distribution and steric profile.

  • Conformational Behavior: Similar compounds exhibit twist-chair conformations in their heterocyclic rings, which influence their chemical reactivity and interaction with biological targets. The dihedral angles between aromatic substituents and the oxathiin ring vary, impacting molecular recognition.

  • Spectroscopic Features: The NMR coupling constants and chemical shifts of the dihydro-oxathiin protons are consistent with those reported for related 1,4-oxathiin derivatives, supporting the assigned stereochemistry and ring conformation.

  • Chemical Stability: Studies on related 1,4-oxathiins indicate susceptibility to base-induced ring opening, leading to keto sulfone by-products under certain conditions. This behavior is relevant for synthetic optimization and stability considerations.

Data Table: Selected Spectroscopic Data Comparison

Parameter This compound Related 1,4-Oxathiin Derivatives
^1H NMR (methylene protons) 4.5–6.5 ppm, J ≈ 11–12 Hz 5.0–6.5 ppm, J = 11.3–11.7 Hz
IR (amide C=O stretch) 1650–1700 cm^-1 1650–1700 cm^-1
IR (ester C=O stretch) ~1730 cm^-1 ~1730 cm^-1
UV-Vis absorption 250–280 nm (π→π* transitions) 250–285 nm
Molecular weight ~317 g/mol Varies (300–350 g/mol depending on substituents)

Properties

Molecular Formula

C19H17NO4S

Molecular Weight

355.4 g/mol

IUPAC Name

methyl 4-[(5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl)amino]benzoate

InChI

InChI=1S/C19H17NO4S/c1-23-19(22)14-7-9-15(10-8-14)20-18(21)16-17(25-12-11-24-16)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,20,21)

InChI Key

CJTHAOHHYQRPDQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(SCCO2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Oxathiin Ring Formation

The oxathiin core is constructed through a nucleophilic substitution-cyclization reaction. A representative protocol involves:

  • Reactant : Ethyl 2-chloro-3-oxo-3-phenylpropanoate (β-chloro-β-ketoester) and 2-mercaptoethanol.

  • Conditions : Toluene solvent, sodium bicarbonate (base), 25–65°C, 2–6 hours.

Mechanism :

  • Thiolate anion formation from 2-mercaptoethanol.

  • Nucleophilic attack on the β-chloro carbonyl group.

  • Cyclization via intramolecular etherification to form the 1,4-oxathiin ring.

Product : Ethyl 3-phenyl-5,6-dihydro-1,4-oxathiin-2-carboxylate (yield: 70–85%).

Hydrolysis to Carboxylic Acid

The ester is hydrolyzed under acidic conditions:

  • Reactant : Ethyl oxathiin carboxylate.

  • Conditions : Methanesulfonic acid, 2-propanol, reflux (6 hours).

  • Product : 3-Phenyl-5,6-dihydro-1,4-oxathiin-2-carboxylic acid (yield: 80–90%).

Conversion to Acid Chloride

The carboxylic acid is activated using thionyl chloride (SOCl₂):

  • Conditions : Excess SOCl₂, anhydrous toluene, 65°C, azeotropic water removal.

  • Product : 3-Phenyl-5,6-dihydro-1,4-oxathiin-2-carbonyl chloride (yield: 95%).

Synthesis of Methyl 4-Aminobenzoate

Esterification of 4-Aminobenzoic Acid

  • Reactant : 4-Aminobenzoic acid, methanol.

  • Conditions : H₂SO₄ catalyst, reflux (6–8 hours).

  • Product : Methyl 4-aminobenzoate (yield: 85–90%).

Amide Bond Formation

The final step couples the oxathiin acid chloride with methyl 4-aminobenzoate:

  • Reactant : 3-Phenyl-5,6-dihydro-1,4-oxathiin-2-carbonyl chloride, methyl 4-aminobenzoate.

  • Conditions : Anhydrous methylene chloride, triethylamine (base), 0–25°C, 2–4 hours.

  • Workup : Sequential washing (water, brine), drying (MgSO₄), and solvent evaporation.

  • Purification : Recrystallization from ethanol/water (yield: 75–80%).

Key Spectral Data :

  • ¹H NMR (CDCl₃) : δ 8.2 (d, 2H, ArH), 7.8 (s, 1H, NH), 7.4–7.2 (m, 5H, Ph), 4.3 (t, 2H, SCH₂), 3.9 (s, 3H, OCH₃), 3.1 (t, 2H, OCH₂).

  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O-C).

Alternative Synthetic Routes and Modifications

Solvent and Base Optimization

  • Solvents : Toluene or methylene chloride yield comparable results.

  • Bases : Pyridine or DMAP may accelerate coupling but require stricter anhydrous conditions.

Challenges and Troubleshooting

  • Oxathiin Ring Stability : Hydrolysis-prone under strong acidic/basic conditions; neutral pH workup is critical.

  • Acid Chloride Reactivity : Must avoid moisture to prevent premature hydrolysis.

  • Byproducts : Unreacted ester or dimerization products; column chromatography (SiO₂, hexane/EtOAc) resolves these.

Industrial-Scale Considerations

  • Cost Efficiency : Batch processing of oxathiin intermediates reduces per-unit costs.

  • Green Chemistry : Substituting toluene with cyclopentyl methyl ether (CPME) improves sustainability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxathiin ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl 4-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The oxathiin ring and the benzoate ester group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,4-Oxathiin Cores

  • 6-Methoxy-2-phenyl-1,4-benzoxathiin (4a): Shares the 1,4-oxathiin ring but substitutes the benzoate-amide group with a methoxy-phenyl moiety. Elemental analysis (C: 70.29%, H: 4.72%) aligns closely with theoretical values (C: 70.26%, H: 4.79%), indicating high purity.
  • (4-Benzylpiperidin-1-yl)(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone: Features a benzylpiperidine group instead of the benzoate ester. The molecular weight (379.5 g/mol) is higher due to the piperidine substituent, which may enhance lipophilicity and CNS penetration compared to the target compound’s ester group .

Triazine-Based Derivatives with Benzoate Groups

  • Pesticide Esters (e.g., Metsulfuron methyl) : These triazine-sulfonylurea hybrids (e.g., C24H18N4O6) are structurally distinct due to their sulfonylurea bridges, which confer herbicidal activity via acetolactate synthase inhibition. The target compound lacks this sulfonyl group, suggesting divergent biological applications .

Pharmaceutical Candidates with Hydrophobic Substituents

  • Methyl 4-[(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)carbonyl]benzoate: Features a bulky tetramethylnaphthalenyl group, enhancing hydrophobic interactions with retinoid X receptors.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Applications
Target Compound 1,4-Oxathiin Benzoate-amide C20H17NO4S 367.42* Potential pharmaceuticals
6-Methoxy-2-phenyl-1,4-benzoxathiin (4a) 1,4-Benzoxathiin Methoxy, phenyl C15H12O2S 256.32 Research chemical
Compound 5l 1,3,5-Triazine Bromo, methoxyphenoxy, benzoate C25H19BrN4O6 575.35 Synthetic intermediate
Metsulfuron methyl 1,3,5-Triazine Sulfonylurea, methyl benzoate C14H15N5O6S 381.36 Herbicide
Compound from Naphthalenyl Tetramethyl, benzoate C24H28O3 364.48 Cancer therapy candidate

*Calculated molecular weight based on formula.

Key Research Findings

  • Synthetic Flexibility : The target compound’s amide-linked benzoate group allows for modular synthesis, contrasting with triazine derivatives requiring multi-step nucleophilic substitutions .
  • Biological Relevance : Unlike sulfonylurea-based herbicides (e.g., metsulfuron methyl), the oxathiin core may target neurological or anti-inflammatory pathways, as seen in benzylpiperidine-oxathiin hybrids .
  • Physicochemical Properties : The oxathiin ring’s sulfur atom could improve metabolic stability compared to oxygen-dominated heterocycles, though empirical data (e.g., logP, solubility) are lacking in the evidence .

Biological Activity

Methyl 4-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate is an organic compound belonging to the class of oxathiin derivatives. Its unique structural features include a benzoate ester group and an oxathiin ring, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular Formula C19H17NO4S
Molecular Weight 355.4 g/mol
CAS Number 1144500-07-1
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects by inhibiting certain enzymes or receptors involved in various biochemical pathways. The oxathiin ring and benzoate ester group enhance its binding affinity and specificity to these targets.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have shown that it inhibits the growth of various bacterial strains, suggesting potential applications in treating bacterial infections.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This effect could be beneficial in conditions characterized by chronic inflammation.

Antitumor Activity

Emerging evidence suggests that this compound may possess antitumor properties. Studies have indicated that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of this compound demonstrated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The results suggest that it could be developed into a novel antibacterial agent.
  • Anti-inflammatory Mechanism : In a model of acute inflammation induced by carrageenan in rats, treatment with this compound resulted in a significant reduction in paw edema compared to control groups. This finding supports its potential use in managing inflammatory diseases .
  • Antitumor Activity : A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF7). Results showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability and increased apoptosis markers after 48 hours of exposure .

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